molecular formula C19H20N2 B11846206 N-tert-Butyl-2-phenylquinolin-4-amine CAS No. 128924-95-8

N-tert-Butyl-2-phenylquinolin-4-amine

Katalognummer: B11846206
CAS-Nummer: 128924-95-8
Molekulargewicht: 276.4 g/mol
InChI-Schlüssel: FVPJOMUUSSQZKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-tert-Butyl-2-phenylquinolin-4-amine is an organic compound with the molecular formula C19H20N2. It is a derivative of quinoline, characterized by the presence of a tert-butyl group and a phenyl group attached to the quinoline ring. This compound has a molecular weight of 276.376 g/mol and a boiling point of 446.3°C at 760 mmHg .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-2-phenylquinolin-4-amine typically involves the reaction of 2-phenylquinoline with tert-butylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and high efficiency. The compound is then purified using standard techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N-tert-Butyl-2-phenylquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline and amine derivatives, which can be further utilized in different chemical processes .

Wissenschaftliche Forschungsanwendungen

N-tert-Butyl-2-phenylquinolin-4-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-tert-Butyl-2-phenylquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Phenylquinoline: Lacks the tert-butyl group, resulting in different chemical properties.

    4-Quinolinamine: Lacks the phenyl group, leading to variations in reactivity and applications.

    N-tert-Butylquinoline:

Uniqueness

N-tert-Butyl-2-phenylquinolin-4-amine is unique due to the presence of both tert-butyl and phenyl groups, which confer specific chemical and physical properties. These structural features make it a valuable compound in various research and industrial applications .

Eigenschaften

CAS-Nummer

128924-95-8

Molekularformel

C19H20N2

Molekulargewicht

276.4 g/mol

IUPAC-Name

N-tert-butyl-2-phenylquinolin-4-amine

InChI

InChI=1S/C19H20N2/c1-19(2,3)21-18-13-17(14-9-5-4-6-10-14)20-16-12-8-7-11-15(16)18/h4-13H,1-3H3,(H,20,21)

InChI-Schlüssel

FVPJOMUUSSQZKZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)NC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.